molecular formula C19H24N4O4 B2555489 N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251707-70-6

N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2555489
CAS No.: 1251707-70-6
M. Wt: 372.425
InChI Key: FNGMZKUIYZCWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a morpholine ring and a methyl group, linked via an acetamide bridge to a 4-methoxybenzyl moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where the dihydropyrimidinone scaffold contributes to hydrogen bonding and π-π interactions, while the morpholine enhances solubility and metabolic stability .

Key structural attributes:

  • Dihydropyrimidinone ring: A 6-oxo-1,6-dihydropyrimidine system with a methyl group at position 4 and a morpholine substituent at position 2.
  • Acetamide linker: Connects the dihydropyrimidinone to the 4-methoxybenzyl group, providing conformational flexibility.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-14-11-18(25)23(19(21-14)22-7-9-27-10-8-22)13-17(24)20-12-15-3-5-16(26-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGMZKUIYZCWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 2-chloro-N-(4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydropyrimidinyl ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues share the dihydropyrimidinone or pyrimidine core but differ in substituents, influencing pharmacological properties.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Implications Reference
Target Compound 1,6-Dihydropyrimidinone 4-Methyl, 2-morpholinyl, 4-methoxybenzyl Enhanced solubility (morpholine), moderate lipophilicity (methoxybenzyl)
N-[3-(Difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide 1,6-Dihydropyrimidinone 4-Methyl, 2-morpholinyl, 3-(difluoromethyl)-4-fluorophenyl Increased metabolic stability (fluorine), higher target affinity (fluorinated aryl)
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides 1,6-Dihydropyrimidinone 4-Methyl, 2-thioether, variable aryl groups Reduced solubility (thioether), potential for covalent binding
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines Pyrimidine Morpholinomethyl, pyrazole-aryl Broader kinase inhibition (pyrazole), improved cellular uptake
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide 4-Bromophenyl, 2-thienyl Antimicrobial activity (thienyl), halogen-mediated hydrophobic interactions

Key Differences and Implications

Substitution on the Aryl Group :

  • The 4-methoxybenzyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 3-(difluoromethyl)-4-fluorophenyl group in the fluorinated analogue () increases metabolic stability and target binding due to fluorine’s electronegativity and steric effects .
  • Bromophenyl or thienyl substituents () prioritize hydrophobic interactions, often enhancing antimicrobial activity but reducing aqueous solubility .

Morpholine Positioning: Morpholine at the 2-position of the dihydropyrimidinone (target compound) improves solubility and hydrogen-bonding capacity.

Core Modifications: Replacement of the dihydropyrimidinone with a pyrimidine or tetrahydropyrimidine ring () modifies conformational flexibility and electronic properties, impacting binding kinetics .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure incorporating a methoxyphenyl group, a morpholinyl group, and a dihydropyrimidinyl group. Its IUPAC name is:

N-[(4-methoxyphenyl)methyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide

The molecular formula is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, with a molecular weight of 372.42 g/mol. The compound's structural complexity contributes to its diverse biological activities.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, particularly those associated with cancer growth.
  • Receptor Modulation : The compound could interact with various receptors, altering their activity and influencing cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly by disrupting viral replication processes.

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast)27.3Cytotoxicity
HCT116 (Colon)6.2Cytotoxicity

These results suggest that the compound may be effective against certain types of tumors by inducing apoptosis or inhibiting cell cycle progression.

Antiviral Activity

The compound's antiviral potential has been explored in several studies. It has been noted for its ability to inhibit viral replication in vitro, although specific viral targets remain to be fully elucidated. For example, it may interfere with the binding of viruses to host cells or disrupt their replication machinery.

Case Studies and Research Findings

  • Study on Dihydropyrimidine Derivatives : A related study indicated that derivatives of dihydropyrimidines exhibit significant cytotoxicity against cancer cells by targeting key growth factor receptors such as EGFR and VEGFR-2 . This supports the hypothesis that this compound may share similar mechanisms.
  • Antiviral Research : In a review discussing non-nucleoside antiviral agents, compounds similar in structure to our target were highlighted for their efficacy against various human viruses . This suggests that further investigation into the antiviral properties of N-[...]-acetamide could yield promising results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.